Cas no 83217-45-2 (4,6-Dichloro-2-(3-fluorophenyl)pyrimidine)

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a fluorinated pyrimidine derivative commonly utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its dichloro-fluorophenyl structure provides high reactivity, making it suitable for further functionalization via nucleophilic substitution or cross-coupling reactions. The fluorine substituent enhances electronic properties, influencing binding affinity and metabolic stability in drug development. This compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in multistep synthetic routes. Its purity and consistent performance make it a reliable building block for constructing heterocyclic frameworks in medicinal chemistry and crop protection research. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine structure
83217-45-2 structure
Product Name:4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
CAS No:83217-45-2
MF:C10H5Cl2FN2
MW:243.06450343132
MDL:MFCD11218525
CID:988640
PubChem ID:53440051
Update Time:2025-10-30

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4,6-dichloro-2-(3-fluorophenyl)pyrimidine
    • AKOS012921418
    • SCHEMBL11293557
    • DTXSID10702326
    • 83217-45-2
    • A1-28895
    • 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
    • MDL: MFCD11218525
    • Inchi: 1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-2-1-3-7(13)4-6/h1-5H
    • InChI Key: GEGKUAXKLFRWQP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(C2C=CC=C(C=2)F)=N1)Cl

Computed Properties

  • Exact Mass: 241.9813817g/mol
  • Monoisotopic Mass: 241.9813817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 25.8Ų

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
217878-2.500g
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine, 95%
83217-45-2 95%
2.500g
$1980.00 2023-09-06
A2B Chem LLC
AH78646-100mg
4,6-DICHLORO-2-(3-FLUOROPHENYL)PYRIMIDINE
83217-45-2
100mg
$1757.00 2024-04-19
A2B Chem LLC
AH78646-250mg
4,6-DICHLORO-2-(3-FLUOROPHENYL)PYRIMIDINE
83217-45-2
250mg
$3090.00 2024-04-19
A2B Chem LLC
AH78646-500mg
4,6-DICHLORO-2-(3-FLUOROPHENYL)PYRIMIDINE
83217-45-2
500mg
$5090.00 2024-04-19
A2B Chem LLC
AH78646-1g
4,6-DICHLORO-2-(3-FLUOROPHENYL)PYRIMIDINE
83217-45-2
1g
$8757.00 2024-04-19

Additional information on 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine

Comprehensive Overview of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine (CAS No. 83217-45-2)

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine (CAS No. 83217-45-2) is a highly specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro-fluorophenyl substitution pattern, serves as a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a dichloropyrimidine core linked to a 3-fluorophenyl group, makes it a versatile building block for drug discovery and material science applications.

In recent years, the demand for 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine has surged due to its role in developing kinase inhibitors and antiviral agents. Researchers are particularly interested in its potential to modulate protein-protein interactions, a hot topic in precision medicine. The compound's halogenated aromatic properties also align with the growing trend of green chemistry, as it enables efficient catalytic transformations with reduced waste generation.

The synthesis of CAS No. 83217-45-2 typically involves Pd-catalyzed cross-coupling reactions, a method frequently searched in academic databases. This process highlights the compound's relevance to sustainable synthesis methodologies, a key concern for industries aiming to meet ESG (Environmental, Social, and Governance) standards. Analytical techniques like HPLC and NMR are essential for verifying its purity, addressing another common query among quality control professionals.

From a commercial perspective, 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is often discussed alongside high-value intermediates in patent literature. Its applications in crop protection chemicals resonate with the agricultural sector's focus on resistance management. Notably, the fluorine atom in its structure enhances metabolic stability, a feature highly sought after in next-generation pesticides.

Safety data sheets emphasize proper handling protocols for this compound, though it falls outside restricted categories. Laboratories frequently search for storage conditions and solubility data of 83217-45-2, reflecting practical usage concerns. The compound's stability under ambient temperatures makes it preferable for industrial-scale operations, a point often raised in process chemistry forums.

Emerging studies explore the structure-activity relationship (SAR) of dichloropyrimidine derivatives like this compound, particularly in oncology targets. This aligns with increasing public interest in personalized cancer therapies. The 3-fluorophenyl moiety's role in improving target selectivity is another active research area, frequently cited in medicinal chemistry publications.

In material science, the π-conjugated system of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine attracts attention for organic electronics applications. Researchers investigating OLED materials or photovoltaic devices often examine such heterocyclic compounds for their electron-transport properties. This multidisciplinary relevance boosts its visibility across scientific domains.

Regulatory compliance remains a key consideration for users of this compound. While not classified as hazardous under major GHS categories, proper risk assessment is recommended. The scientific community's emphasis on REACH compliance has led to increased documentation of its ecotoxicological profile, addressing another frequent search query.

The global market for CAS 83217-45-2 reflects regional variations in fine chemical demand. Asia-Pacific's growing contract manufacturing sector shows particular interest, coinciding with searches for bulk suppliers. Meanwhile, academic institutions seek small quantities for structure-property studies, highlighting the compound's role in fundamental research.

Future prospects for 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine include potential applications in proteolysis-targeting chimeras (PROTACs), a cutting-edge drug discovery approach. Its ability to serve as a pharmacophore in bifunctional molecules positions it at the forefront of degrader technology – a trending topic in biopharmaceutical circles.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd